molecular formula C17H15ClN4O2 B2360057 3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1038995-97-9

3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2360057
CAS No.: 1038995-97-9
M. Wt: 342.78
InChI Key: KVBKXURZSFQTQA-UHFFFAOYSA-N
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Description

3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, a chlorobenzyl group, and a carbohydrazide moiety, making it an interesting subject for chemical studies.

Properties

IUPAC Name

3-[2-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-13-7-3-1-5-11(13)10-24-16-8-4-2-6-12(16)14-9-15(22-21-14)17(23)20-19/h1-9H,10,19H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBKXURZSFQTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with 2-hydroxybenzaldehyde to form 2-((2-chlorobenzyl)oxy)benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The final step involves cyclization with ethyl acetoacetate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-((2-bromobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(2-((2-fluorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(2-((2-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents on the benzyl group.

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